9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt

Vue d'ensemble

Description

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt is an organic pigment known for its vibrant red color. It is widely used in various industries, including coatings, plastics, and inks, due to its excellent color strength, lightfastness, and stability. This pigment is part of the azo pigment family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, the diazonium salt solution is prepared under acidic conditions, and then the coupling component is added dropwise to form the pigment .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The reaction is carefully controlled to ensure consistent particle size and color properties. The pigment is often subjected to additional treatments, such as surface modification with inorganic additives like kaolin, to enhance its properties, including thermal stability and flowability .

Analyse Des Réactions Chimiques

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt undergoes various chemical reactions, including:

Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in the pigment can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium dithionite for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.

Applications De Recherche Scientifique

Analytical Chemistry

This compound is utilized as a standard pigment in various analytical techniques. It serves as a reference material for studying the properties of azo compounds and assessing colorimetric methods.

Biological Staining

In histology, the pigment is employed for staining biological tissues. Its ability to bind selectively to specific cellular components makes it valuable for visualizing structures under a microscope.

Drug Delivery Systems

Research is ongoing to explore the potential of this compound in drug delivery applications. Its stability and biocompatibility are being investigated for use in targeted therapies and controlled release systems.

Coatings and Inks

The pigment is extensively used in the production of high-quality coatings and inks due to its excellent color properties and stability. Its vibrant hue enhances the aesthetic appeal of products while providing durability against environmental factors.

Plastics

In the plastics industry, it is incorporated into various plastic products to impart color without compromising mechanical properties. The pigment's thermal stability ensures that it maintains its color during processing.

Case Studies

Regulatory Status

Historically, 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride was classified under color additives for drugs and cosmetics but has since been delisted for unrestricted use due to safety evaluations by regulatory bodies such as the FDA .

Mécanisme D'action

The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt involves its interaction with light and other molecules. The azo groups in the pigment absorb specific wavelengths of light, resulting in its characteristic red color. The molecular targets and pathways involved in its effects include the interaction with light-absorbing molecules and the stabilization of the pigment particles through surface modifications .

Comparaison Avec Des Composés Similaires

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt can be compared with other similar compounds, such as:

C.I. Pigment Red 170: Known for its good color tone and high tinctorial strength, but it has limitations in weather resistance and thermal stability.

C.I. Pigment Red 177: This pigment has improved thermal stability and is used in high-temperature applications.

C.I. Pigment Red 101: An iron oxide-based pigment with excellent opacity and stability but a different shade of red.

This compound stands out due to its unique combination of color strength, stability, and versatility in various applications.

Activité Biologique

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt, also known as Pigment Red 173, is an organic pigment characterized by its vibrant red color. Its chemical formula is and it is widely utilized in various industries, including coatings, plastics, and inks due to its excellent color strength and stability .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the xanthylium core and the carboxyphenyl group. These structural elements allow for interactions with biological molecules and potential applications in various fields:

- Photodynamic Therapy : The compound's ability to absorb light makes it a candidate for photodynamic therapy (PDT), where it can generate reactive oxygen species upon illumination, leading to cell damage or death in targeted cancer cells.

- Histological Staining : It is used in histology for staining tissues, allowing for the visualization of cellular components under a microscope due to its strong light absorption properties.

Toxicological Studies

Research on the toxicological effects of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride has been limited. However, studies on similar azo compounds indicate potential cytotoxicity and genotoxicity under certain conditions. The interactions with cellular structures suggest that the compound may induce oxidative stress, leading to cellular damage .

Case Studies

- Photodynamic Applications : A study demonstrated that xanthylium-based dyes could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This suggests that 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride may have similar applications in PDT .

- Histological Applications : In histological studies, this compound has been shown to enhance contrast in tissue samples, facilitating better visualization of cellular structures compared to traditional staining methods .

The compound exhibits notable chemical stability under various conditions, which is crucial for its application in industrial processes. Its reactions include:

- Oxidation : Under oxidative conditions, the pigment can change color properties due to structural alterations.

- Reduction : Reduction reactions can lead to the formation of aromatic amines from the azo bonds present in the structure.

| Reaction Type | Description |

|---|---|

| Oxidation | Alters color properties; can lead to quinone formation |

| Reduction | Breaks azo bonds; produces aromatic amines |

| Substitution | Functional groups can be replaced on aromatic rings |

Applications in Industry

The pigment is extensively used not just for its color but also for its stability and resistance to fading when exposed to light and heat. Its applications span across:

- Coatings : Used in automotive and industrial coatings for durability and aesthetic appeal.

- Plastics : Incorporated into plastics to enhance color retention.

- Inks : Employed in printing inks for vibrant results.

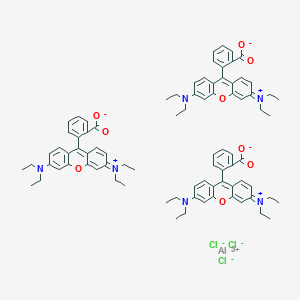

Propriétés

IUPAC Name |

aluminum;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C28H30N2O3.Al.3ClH/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;/h3*9-18H,5-8H2,1-4H3;;3*1H/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGHTXIEAUDTPC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].[Al+3].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H90AlCl3N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029702 | |

| Record name | Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12227-77-9 | |

| Record name | 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.